(2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine
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Overview
Description
“(2-Chloro-6-fluoro-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine” is a chemical compound with the molecular formula C12H15ClFNO and a molecular weight of 243.71 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H15ClFNO . This indicates that it contains 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 243.71 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the sources I found .Scientific Research Applications
Enantioselective Synthesis
- A novel approach for the enantioselective synthesis of furan-2-yl amines and amino acids, using oxazaborolidine-catalyzed enantioselective reduction, was developed. This method allows for precise control over the chirality of the furan-2-yl amines (Demir et al., 2003).
Synthesis in Radiochemical Studies
- The synthesis of 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine, which is a coccidiostat candidate, was described. This study highlights the use of 2-chloro-6-fluoro compounds in the synthesis of labeled compounds for radiochemical analysis (Ellsworth et al., 1989).
DNA Repair Enzyme Evaluation
- Research on evaluating the activity of the DNA repair enzyme O6-methylguanine-DNA-methyl-transferase (MGMT) in tumor tissue in vivo was conducted using synthesized 6-benzyloxy-9-(2-fluoroethyl)-9H-purin-2-yl-amine and related compounds (Schirrmacher et al., 2002).
Fluorinated Heterocyclic Compounds for Pharmacological Screening
- A study synthesized a series of fluorinated benzimidazole derivatives for antibacterial and anti-inflammatory pharmacological screening. These compounds demonstrate the potential medicinal applications of fluorinated compounds (Binoy et al., 2021).
Crystal and Molecular Structures
- The crystal and molecular structures of related compounds, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, were elucidated, showcasing the importance of structural analysis in understanding the properties and applications of these compounds (Odell et al., 2007).
Nucleophilic Displacement Reactions
- Research into the kinetics of reactions involving substituted α-halogenopyridines with aniline, N-methyl-, and N-ethyl-aniline, which included 2-chloro- or -fluoro compounds, highlighted the role of these chemicals in complex chemical reactions (Brewis et al., 1974).
Safety and Hazards
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c13-11-4-1-5-12(14)10(11)8-15-7-9-3-2-6-16-9/h1,4-5,9,15H,2-3,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABLOMURHFGCKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=C(C=CC=C2Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901165816 |
Source
|
Record name | 2-Furanmethanamine, N-[(2-chloro-6-fluorophenyl)methyl]tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901165816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510723-77-0 |
Source
|
Record name | 2-Furanmethanamine, N-[(2-chloro-6-fluorophenyl)methyl]tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510723-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furanmethanamine, N-[(2-chloro-6-fluorophenyl)methyl]tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901165816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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